tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C10H16F3NO2 It is a derivative of carbamic acid and contains a tert-butyl group, a trifluoromethyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl compound. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted cyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C10H16F3NO2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-4-6(7)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
GZDZNIXCUIUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(F)(F)F |
Origin of Product |
United States |
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